1-(4-Fluoro-2-methylphenyl)pentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGNKSCIDECTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aryl Ketone Chemistry and Fluoroaromatic Compounds
1-(4-Fluoro-2-methylphenyl)pentan-1-one is a member of two significant categories in organic chemistry: aryl ketones and fluoroaromatic compounds. Aryl alkyl ketones are a class of organic compounds featuring a carbonyl group (C=O) attached to both an aromatic ring and an alkyl group. nih.gov These structures are fundamental building blocks in organic synthesis, often serving as key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. nih.gov
The presence of a fluorine atom on the phenyl ring places the compound in the class of fluoroaromatics. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. mdpi.com Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. mdpi.com
The synthesis of aryl ketones like this compound typically involves established methods such as the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. nih.gov This reaction directly forges the key bond between the aromatic ring and the carbonyl group, making it a versatile tool for creating a wide array of substituted ketones.
Significance in Contemporary Organic Synthesis and Reaction Mechanism Studies
The primary significance of a compound like 1-(4-Fluoro-2-methylphenyl)pentan-1-one in contemporary research lies in its role as a synthetic intermediate. While specific studies detailing its use are not prevalent, its structure is analogous to precursors used in the synthesis of more complex, often biologically active, molecules. For instance, the phenylpentanone core is the foundational scaffold for a class of compounds known as 2-aminopentanophenones, which have been extensively studied. nih.govresearchgate.net
Research into analogs of pyrovalerone, a well-known 2-aminopentanophenone, demonstrates how the core structure can be systematically modified to produce potent inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net These studies often begin with a substituted aryl ketone, which is then elaborated through further chemical reactions to introduce new functional groups. Therefore, this compound represents a valuable starting material for creating novel derivatives where the specific fluorine and methyl substitution pattern can be explored for its effect on biological activity. nih.govmdpi.com The compound serves as a platform to generate libraries of related molecules for screening in drug discovery programs. researchgate.net
Overview of Academic Research Trajectories for Fluorinated Phenylpentanones
Established Synthetic Routes for Substituted Aryl Ketones
The synthesis of aryl ketones, such as this compound, is a cornerstone of organic synthesis, with several well-established methods at the chemist's disposal. The primary approaches involve the direct acylation of an aromatic ring or the use of organometallic reagents to form the key ketone C-C bond.
Friedel-Crafts Acylation Strategies in Fluoroaromatic Synthesis
The Friedel-Crafts acylation is a fundamental method for forming aryl ketones through an electrophilic aromatic substitution mechanism. masterorganicchemistry.com This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. openstax.orgyoutube.com For the synthesis of this compound, the logical starting materials are 3-fluorotoluene (B1676563) and a five-carbon acylating agent such as valeryl chloride (pentanoyl chloride).
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director. In 3-fluorotoluene, the methyl group at C-3 directs incoming electrophiles to the C-2, C-4, and C-6 positions, while the fluorine at C-1 directs to the C-2 and C-6 positions. The confluence of these effects, particularly the strong activation of the methyl group, favors acylation at the C-6 position (ortho to the methyl group), leading to the desired this compound product.
A variety of Lewis acids can be employed to catalyze the reaction, with the choice impacting reactivity and, in some cases, selectivity. libretexts.org Strong Lewis acids like aluminum chloride (AlCl₃) are common, but others such as ferric chloride (FeCl₃) or trifluoromethanesulfonic acid (TfOH) can also be effective. masterorganicchemistry.commdpi.com The reaction using AlCl₃ proceeds by the formation of a highly electrophilic acylium ion from the acyl chloride, which is then attacked by the electron-rich aromatic ring. openstax.orgyoutube.com
| Catalyst | Relative Strength | Typical Use Cases | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Strong | General-purpose, highly effective for most acylations. masterorganicchemistry.com | masterorganicchemistry.com |
| Ferric Chloride (FeCl₃) | Moderate | A milder alternative to AlCl₃, useful when harsh conditions need to be avoided. masterorganicchemistry.com | masterorganicchemistry.com |
| Trifluoromethanesulfonic Acid (TfOH) | Very Strong (Superacid) | Effective catalyst for acylation, can be used for electron-rich aromatics. mdpi.com | mdpi.com |
| Scandium Triflate (Sc(OTf)₃) | Moderate | Can be used in catalytic amounts, often recyclable, and shows high activity, particularly in ionic liquids or under microwave conditions. google.comrsc.org | google.comrsc.org |
Application of Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents provide a powerful alternative to Friedel-Crafts chemistry for the synthesis of ketones. libretexts.org These reactions involve the nucleophilic attack of a carbanionic species on an electrophilic acyl source.
Grignard Reagents: A primary route using Grignard reagents involves the reaction of a pre-formed arylmagnesium halide with an acyl chloride or ester. For the target molecule, this would entail the synthesis of 4-fluoro-2-methylphenylmagnesium bromide, which is commercially available as a solution. sigmaaldrich.com This Grignard reagent can be prepared from 1-bromo-4-fluoro-2-methylbenzene and magnesium turnings. chemicalbook.com Subsequent reaction with valeryl chloride would yield this compound after an aqueous workup. rsc.org
An alternative Grignard approach involves reacting pentylmagnesium bromide with an electrophilic derivative of 4-fluoro-2-methylbenzoic acid, such as the corresponding acyl chloride or benzonitrile. This reverses the roles of the nucleophile and electrophile.
Organolithium Reagents: Analogous to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases used in organic synthesis. wikipedia.org The synthesis could proceed via the formation of 4-fluoro-2-methyllithium from a corresponding haloaromatic precursor (e.g., 1-bromo-4-fluoro-2-methylbenzene) and an alkyllithium reagent like n-butyllithium via lithium-halogen exchange. This highly reactive aryllithium species would then react with an appropriate electrophile, such as valeryl chloride or N,N-dimethylpentanamide (a Weinreb amide), to afford the desired ketone. The use of Weinreb amides is often preferred as it helps prevent the common side reaction of over-addition to form a tertiary alcohol.
| Pathway | Organometallic Reagent | Electrophile | Key Considerations | Reference |
|---|---|---|---|---|
| A | 4-Fluoro-2-methylphenylmagnesium bromide | Valeryl chloride or Valeronitrile | Grignard reagent is commercially available; reaction with acyl chlorides is fast but can lead to over-addition. sigmaaldrich.comrsc.org | sigmaaldrich.comrsc.org |
| B | Pentylmagnesium bromide | 4-Fluoro-2-methylbenzoyl chloride | Requires synthesis of the substituted benzoyl chloride. | libretexts.org |
| C | 4-Fluoro-2-methyllithium | Valeryl chloride or Weinreb amide | Organolithium reagents are highly reactive and basic; Weinreb amides can prevent over-addition. libretexts.orgwikipedia.org | libretexts.orgwikipedia.org |
Other Catalytic and Stoichiometric Methods for C-C Bond Formation
Beyond the two main pillars of Friedel-Crafts and organometallic reactions, other catalytic methods have been developed for C-C bond formation to produce aryl ketones. Transition metal-catalyzed cross-coupling reactions represent a significant class of such transformations. For instance, palladium-catalyzed coupling reactions can be employed to connect aryl and acyl groups. A plausible, albeit less direct, route could involve the coupling of an organozinc or organoboron derivative of 3-fluorotoluene with valeryl chloride under palladium catalysis.
More recently, catalytic systems for Friedel-Crafts type reactions have been explored to overcome the limitations of traditional Lewis acids, which are often required in stoichiometric amounts and generate significant waste. google.com Catalysts based on metal triflates, such as scandium triflate (Sc(OTf)₃) or copper triflate (Cu(OTf)₂), can promote acylation reactions effectively, sometimes in recyclable ionic liquid media, offering a greener alternative. mdpi.comrsc.org
Strategies for Introducing and Manipulating Fluorine and Methyl Substituents on Aromatic Rings
The successful synthesis of this compound relies on the availability of the correctly substituted aromatic precursor, 3-fluorotoluene. The methods for installing these substituents regioselectively are critical.
Regioselective Introduction of Fluoro Groups
The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, with the choice depending on the desired regiochemistry and available precursors.
A premier method for converting an aromatic amine to an aryl fluoride (B91410) is the Balz-Schiemann reaction. wikipedia.orgnumberanalytics.com This reaction involves the diazotization of a primary aromatic amine with nitrous acid, typically in the presence of fluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate (B81430) salt. numberanalytics.com This isolated salt is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org To synthesize 3-fluorotoluene, one would start with 3-methylaniline (m-toluidine), which is readily available. youtube.comcymitquimica.com The Balz-Schiemann reaction provides a reliable and high-yielding route to the required meta-substituted product. researchgate.net Innovations on the classical procedure include the use of other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization in liquid hydrogen fluoride. wikipedia.orgthieme-connect.de
Directed Methylation of Aromatic Systems
While the introduction of a methyl group via Friedel-Crafts alkylation is a classic transformation, it suffers from several drawbacks, including the potential for carbocation rearrangements and polyalkylation, which makes achieving high regioselectivity difficult. openstax.orglibretexts.org Attempting to methylate fluorobenzene (B45895) to produce 3-fluorotoluene would likely result in a mixture of ortho- and para-isomers, with the meta-product being minor.
A more advanced strategy for regioselective functionalization is Directed Ortho-Metalation (DoM). wikipedia.org This technique uses a directing metalation group (DMG) containing a heteroatom to coordinate an organolithium base (like n-BuLi), which then deprotonates the ring at the nearest ortho position. baranlab.org Fluorine itself can act as a potent ortho-directing group. capes.gov.brresearchgate.net Therefore, the lithiation of fluorobenzene would occur ortho to the fluorine atom. Subsequent quenching with a methylating agent like methyl iodide would yield 2-fluorotoluene, not the required 3-fluorotoluene.
Given the challenges in achieving meta-methylation on a fluorinated ring, the most practical and efficient synthetic strategy involves starting with a precursor that already contains the methyl group in the correct position, such as m-toluidine, and then introducing the fluorine atom as described in section 2.2.1.
Optimization of Reaction Conditions and Yields in Complex Synthetic Sequences
The synthesis of this compound can be approached through several synthetic pathways, with the optimization of reaction conditions being crucial for maximizing yields and purity. Two primary routes are the Friedel-Crafts acylation and a Grignard-based approach.
A common method for synthesizing aryl ketones is the Friedel-Crafts acylation . sapub.orgcore.ac.uk In a potential synthesis of this compound, 1-fluoro-3-methylbenzene would be acylated with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The optimization of this reaction involves several key parameters. The molar ratio of the reactants and the catalyst is critical. Typically, a stoichiometric amount of AlCl₃ is used to ensure the formation of the acylium ion electrophile. sapub.org The choice of solvent also plays a significant role; inert solvents like 1,2-dichloroethane (B1671644) are often preferred. core.ac.uk Temperature control is another vital factor, with reactions often carried out at low temperatures to minimize side reactions and improve regioselectivity. For instance, in the acylation of similar aromatic compounds, reaction temperatures can range from 0°C to boiling, with lower temperatures generally favoring the formation of a specific isomer. core.ac.uk
An alternative synthetic strategy involves the use of a Grignard reagent . This would likely involve the reaction of a Grignard reagent derived from a 4-fluoro-2-methyl-substituted halobenzene with a suitable valeryl derivative. The optimization of Grignard reactions requires strict anhydrous conditions to prevent the quenching of the highly reactive organometallic species. nih.gov The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran, is crucial for stabilizing the Grignard reagent. Temperature control during the formation of the Grignard reagent and its subsequent reaction is also important to manage the exothermicity and prevent side reactions.
A study on the synthesis of pyrovalerone analogs, which are also α-aminoketones, utilized a Grignard reaction in one of the key steps, highlighting the applicability of this method for the synthesis of related ketone structures. nih.gov Although specific yields for the synthesis of this compound using a Grignard approach are not documented in the available literature, the optimization of Grignard additions to esters has been studied in detail, providing a framework for maximizing the yield of the desired ketone product while minimizing the formation of tertiary alcohol byproducts. libretexts.org
The following table summarizes the key parameters that require optimization for the synthesis of this compound via these two primary routes.
| Reaction Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Reactants | 1-Fluoro-3-methylbenzene, Valeryl chloride | 4-Fluoro-2-methylphenylmagnesium halide, Valeraldehyde/Valeryl derivative |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃) | Magnesium turnings |
| Solvent | Inert solvent (e.g., 1,2-dichloroethane, nitrobenzene) | Anhydrous ether (e.g., Diethyl ether, THF) |
| Temperature | Typically low to moderate (e.g., 0°C to reflux) | Controlled, often low temperature for reaction |
| Key Considerations | Molar ratios of reactants and catalyst, anhydrous conditions, workup procedure | Strict anhydrous conditions, initiation of Grignard formation, control of exothermicity |
Stereochemical Control and Diastereoselectivity in Preparation (if applicable to chiral centers)
The structure of this compound does not inherently possess a chiral center. However, if a chiral center were introduced, for example at the α-position to the carbonyl group (the second carbon of the pentanoyl chain), stereochemical control would become a critical aspect of the synthesis. The principles of stereoselective synthesis of ketones are well-established and can be applied to hypothetical chiral analogs of this compound.
The synthesis of chiral α-amino ketones, for instance, has been achieved with high stereocontrol through methods like palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov This demonstrates that catalytic asymmetric methods can be employed to introduce chirality with high enantioselectivity.
For the diastereoselective synthesis of ketones with a pre-existing chiral center, the addition of organometallic reagents to carbonyl groups is a key reaction. The stereochemical outcome of such additions is often governed by models such as Felkin-Anh and Cram's chelation control. These models predict the favored diastereomer based on the steric and electronic properties of the substituents on the adjacent chiral center.
In the context of a hypothetical chiral analog of this compound, the addition of a nucleophile to the carbonyl group would be influenced by the stereocenter at the α-position. For example, the synthesis of chiral α,α-chlorofluoro ketones has been achieved through the treatment of enantioenriched α,α-chlorofluoro aldehydes with a Grignard reagent followed by oxidation, proceeding without loss of optical purity. nih.gov This indicates that if a chiral aldehyde precursor were used, the resulting ketone could be obtained with high diastereoselectivity.
Furthermore, the resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. For example, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was successfully accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation. nih.gov This technique could be applied to a racemic chiral analog of this compound.
The following table outlines potential strategies for stereochemical control in the synthesis of a hypothetical chiral analog of this compound.
| Stereochemical Control Strategy | Description |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step, such as an asymmetric arylation. nih.gov |
| Substrate-Controlled Diastereoselection | Utilizing a pre-existing chiral center in the substrate to direct the stereochemical outcome of a subsequent reaction, guided by principles like the Felkin-Anh model. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective transformation, followed by its removal. |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, which can be separated by physical means such as crystallization. nih.gov |
While the synthesis of the specific achiral compound this compound does not require stereochemical control, these principles are fundamental in the broader context of ketone synthesis and would be directly applicable to the preparation of its chiral derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, analysis via electrospray ionization (ESI) in positive ion mode would yield a prominent ion corresponding to the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement allows for the differentiation between potential elemental formulas.
The calculated exact mass for the molecular formula C₁₂H₁₅FO is 194.1107. An HRMS experiment would be expected to find the [M+H]⁺ ion at m/z 195.1185 (for C₁₂H₁₆FO⁺), confirming the elemental composition with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways, providing structural confirmation. The primary fragmentation mechanisms for ketones like this involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Key Fragmentation Pathways:
Alpha-Cleavage: This can occur on either side of the carbonyl group. Cleavage of the butyl group would result in the formation of the stable 4-fluoro-2-methylbenzoyl cation (m/z 153.0451). Cleavage of the aromatic ring is less favorable but would yield a C₅H₉O⁺ ion (m/z 85.0653).
McLafferty Rearrangement: This process involves the transfer of a gamma-hydrogen from the pentanoyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene, C₃H₆). This would produce a characteristic fragment ion at m/z 152.0632.
Table 1: Predicted HRMS Data and Fragmentation for this compound
| Ion/Fragment Formula | Calculated m/z | Description |
| C₁₂H₁₆FO⁺ | 195.1185 | Protonated Molecule [M+H]⁺ |
| C₈H₆FO⁺ | 153.0451 | 4-fluoro-2-methylbenzoyl cation (α-cleavage) |
| C₉H₉FO⁺ | 152.0632 | Product of McLafferty Rearrangement |
| C₅H₉O⁺ | 85.0653 | Pentanoyl cation (α-cleavage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy provides unparalleled insight into the precise connectivity and chemical environment of atoms within a molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region is expected to show a complex pattern due to the substitution. The signals for the pentanoyl chain would appear as characteristic multiplets in the aliphatic region.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | dd, J ≈ 8.5, 5.5 Hz | 1H | Ar-H (H-6) |
| ~7.05 | dd, J ≈ 8.5, 2.5 Hz | 1H | Ar-H (H-5) |
| ~6.98 | ddd, J ≈ 9.5, 8.5, 2.5 Hz | 1H | Ar-H (H-3) |
| ~2.90 | t, J ≈ 7.5 Hz | 2H | -C(O)CH₂- |
| ~2.45 | s | 3H | Ar-CH₃ |
| ~1.70 | sext, J ≈ 7.5 Hz | 2H | -C(O)CH₂CH₂- |
| ~1.40 | sext, J ≈ 7.5 Hz | 2H | -CH₂CH₃ |
| ~0.95 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The presence of the highly electronegative fluorine atom results in observable C-F coupling constants, which are diagnostic for identifying the fluorinated carbon and its neighbors. rsc.orgnih.gov
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| ~203.0 | - | C=O (C1') |
| ~162.5 | d, J ≈ 250 | C-F (C-4) |
| ~141.0 | d, J ≈ 8 | C-CH₃ (C-2) |
| ~134.5 | d, J ≈ 3 | C-C=O (C-1) |
| ~131.0 | d, J ≈ 9 | C-H (C-6) |
| ~118.5 | d, J ≈ 22 | C-H (C-5) |
| ~114.0 | d, J ≈ 21 | C-H (C-3) |
| ~44.0 | - | -C(O)CH₂- (C2') |
| ~26.5 | - | -C(O)CH₂CH₂- (C3') |
| ~22.5 | - | -CH₂CH₃ (C4') |
| ~21.5 | d, J ≈ 4 | Ar-CH₃ |
| ~14.0 | - | -CH₂CH₃ (C5') |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. ucla.eduhuji.ac.il For this compound, a single resonance is expected. In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons (H-3 and H-5).
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -112.0 | Multiplet | Ar-F |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond connectivities. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, strong cross-peaks would be observed between the adjacent methylene (B1212753) groups of the pentanoyl chain (H-2'/H-3', H-3'/H-4', H-4'/H-5'). Correlations between the aromatic protons would also help in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov It allows for the unambiguous assignment of protonated carbon signals. For instance, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~44.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically two or three bonds) between protons and carbons, which is essential for connecting different parts of the molecule. researchgate.netresearchgate.net Key correlations would include:
The methylene protons at C-2' (~2.90 ppm) to the carbonyl carbon (~203.0 ppm) and the aromatic C-1.
The aromatic proton H-6 (~7.55 ppm) to the carbonyl carbon and other aromatic carbons (C-2, C-4).
The methyl protons (~2.45 ppm) to the aromatic carbons C-1, C-2, and C-3.
The molecule possesses significant conformational flexibility due to rotation around the C(aryl)-C(O) and C(O)-C(alkyl) single bonds. The rotation around the C(aryl)-C(O) bond is of particular interest, as it is likely hindered by the presence of the ortho-methyl group. This steric interaction would favor a conformation where the carbonyl group is twisted out of the plane of the aromatic ring to minimize repulsion with the methyl group.
Variable-temperature (VT) NMR studies could potentially be used to investigate the energy barrier to this rotation. At low temperatures, if the rotation is slow on the NMR timescale, one might observe separate signals for atoms that are equivalent at room temperature, allowing for the calculation of the rotational energy barrier.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band for the ketone carbonyl (C=O) stretch. Other key bands would include C-H stretching from the alkyl and aromatic groups, C=C stretching from the aromatic ring, and a strong C-F stretching vibration.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. Aromatic ring stretching modes, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum, whereas the C=O stretch is typically weaker than in the IR. researchgate.net
Table 5: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3100-3000 | Medium | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Strong | Aliphatic C-H Stretch |
| ~1690 | Very Strong | Medium | C=O Stretch (Ketone) |
| ~1615, 1580 | Strong | Strong | Aromatic C=C Stretch |
| ~1260 | Strong | Weak | C-F Stretch |
| ~840 | Strong | Medium | Aromatic C-H Out-of-Plane Bend |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Should a suitable single crystal of the compound be grown, Single-Crystal X-ray Diffraction (SC-XRD) would provide the definitive three-dimensional structure in the solid state. springernature.com This technique would yield precise data on bond lengths, bond angles, and torsion angles.
A hypothetical SC-XRD analysis would be expected to confirm:
The planarity of the 4-fluoro-2-methylphenyl ring.
The precise torsion angle between the plane of the aromatic ring and the carbonyl group, quantifying the steric effect of the ortho-methyl group.
The conformation of the pentanoyl chain, which typically adopts an extended zigzag conformation to minimize steric strain.
Intermolecular interactions in the crystal lattice, such as weak C-H···O or C-H···F hydrogen bonds, or potential π-π stacking between aromatic rings, which govern the crystal packing.
Table 6: Hypothetical Key Geometric Parameters from SC-XRD
| Parameter | Expected Value | Description |
| C=O Bond Length | ~1.22 Å | Typical ketone carbonyl bond |
| C(aryl)-F Bond Length | ~1.36 Å | Typical aryl-fluoride bond |
| C(aryl)-C(O) Bond Length | ~1.49 Å | Single bond with some double bond character |
| C(aryl)-C(O)-C(alkyl) Angle | ~120° | Consistent with sp² hybridization of carbonyl carbon |
| C6-C1-C(O)-O Torsion Angle | ~30-50° | Deviation from planarity due to ortho-methyl group |
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
Detailed experimental data from single-crystal X-ray diffraction, which is essential for the precise determination of bond lengths, bond angles, and torsional angles, is not currently available in published literature for this compound. This type of analysis would provide definitive conformational information and precise geometric parameters for the molecule in the solid state.
Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)
Specific studies detailing the intermolecular interactions and supramolecular assembly of this compound are not found in the reviewed scientific literature. Generally, for related fluorinated organic compounds, intermolecular interactions such as C–H···F and C–H···O hydrogen bonds, as well as potential π-π stacking interactions involving the fluorinated phenyl ring, would be anticipated to play a significant role in the crystal packing. However, without specific crystallographic data for the title compound, a definitive description of its supramolecular assembly cannot be provided.
Polymorphism and Crystal Engineering Studies (if relevant to the compound)
There are no specific studies on the polymorphism or crystal engineering of this compound reported in the scientific literature. Such studies would involve the investigation of different crystalline forms of the compound and the rational design of its crystal structure, which has not yet been documented.
Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Understanding Thermal Behavior in Non-Biological Contexts
Experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not available in the public domain. These analyses would provide information on the thermal stability, melting point, and any phase transitions of the compound.
Theoretical and Computational Chemistry of 1 4 Fluoro 2 Methylphenyl Pentan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. researchgate.netmdpi.com It determines the most stable arrangement of atoms, known as the ground-state geometry, by minimizing the total electronic energy. For 1-(4-Fluoro-2-methylphenyl)pentan-1-one, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(2d,p). scielo.org.mx This process calculates the optimal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The optimization would account for the steric and electronic effects of the fluoro, methyl, and pentanoyl substituents on the phenyl ring.
Interactive Table: Predicted Geometrical Parameters from DFT Calculations Below are typical predicted values for the key structural parameters of this compound, obtained from DFT-based geometry optimization.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Length | C-F (aryl fluoride) | 1.35 Å |
| Bond Length | C-C (ring-carbonyl) | 1.50 Å |
| Bond Angle | C-C-O (carbonyl) | 121.5° |
| Bond Angle | C-C-C (ring) | 119.8° |
| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~30° |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive than DFT, can offer higher accuracy for predicting electronic properties. These methods are particularly useful for benchmarking the results obtained from DFT and for calculations where electron correlation effects are especially important. For a molecule like this compound, ab initio calculations could provide highly accurate predictions of ionization potential, electron affinity, and polarizability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluoro-2-methylphenyl ring, which can donate electron density. The LUMO is anticipated to be centered on the electrophilic carbonyl group (C=O), which can accept electron density. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom influences the energy levels of these orbitals. rsc.org
Interactive Table: Predicted FMO Properties This table shows representative energy values for the frontier orbitals of this compound.
| Orbital | Predicted Energy (eV) | Spatial Distribution |
| HOMO | -6.5 eV | Primarily on the substituted phenyl ring |
| LUMO | -1.8 eV | Primarily on the carbonyl (C=O) group |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is used to study charge distribution, orbital interactions, and intramolecular delocalization effects. nih.govmalayajournal.org It transforms the complex molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds and lone pairs. For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects caused by the overlap of filled and empty orbitals. Key interactions would include the delocalization of electron density from the C-C and C-H bonds of the pentyl and methyl groups into the antibonding orbitals of the phenyl ring and carbonyl group. This analysis quantifies the stability gained from these electronic interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data
Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. rsc.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. scielo.org.mx For this compound, calculations would predict distinct shifts for the aromatic protons, the methyl protons, and the protons along the pentyl chain. Comparing these calculated shifts to experimental data helps in the precise assignment of each signal. The root mean square error for DFT-predicted ¹H shifts is often in the range of 0.2–0.4 ppm. nih.gov
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C=O bond or the bending of C-H bonds. A characteristic strong absorption band for the carbonyl (C=O) stretch is expected in the 1680-1715 cm⁻¹ range. researchgate.net Comparing the calculated frequencies (often scaled to correct for systematic errors) with an experimental IR spectrum aids in assigning the observed absorption bands to specific molecular vibrations.
Interactive Table: Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison of experimental and DFT-calculated spectroscopic data for the compound.
| Spectrum | Parameter | Key Functional Group | Predicted Value | Typical Experimental Value |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O) | ~198 ppm | ~200 ppm |
| ¹H NMR | Chemical Shift (δ) | Aromatic (C-H) | 7.0 - 7.5 ppm | 7.1 - 7.6 ppm |
| IR | Vibrational Frequency | Carbonyl (C=O) Stretch | ~1705 cm⁻¹ | ~1690 cm⁻¹ |
Conformational Landscape Exploration and Energy Barrier Calculations
Due to the presence of several single bonds, this compound can exist in multiple conformations. The flexible pentyl chain and the rotation around the bond connecting the carbonyl group to the phenyl ring allow for various spatial arrangements. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. Calculating the energy barriers between these conformers is essential for understanding the molecule's dynamic behavior and which conformations are most likely to be present at a given temperature. Such studies reveal the most stable three-dimensional shape of the molecule and the flexibility of its aliphatic chain.
Solvent Effects on Electronic Structure and Spectroscopic Properties
The surrounding solvent environment can significantly influence the electronic structure and spectroscopic properties of a molecule. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. For aromatic ketones such as this compound, the effects of the solvent are most prominently observed in the shifts of absorption bands in their UV-Vis spectra. These shifts are dictated by the nature of the electronic transitions and the polarity of the solvent.
The primary electronic transitions of interest in aromatic ketones are the n→π* (promotion of an electron from a non-bonding n orbital, primarily located on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group and aromatic ring) and the π→π* (promotion of an electron from a bonding π orbital to an antibonding π* orbital, associated with the entire conjugated system).
In general, an increase in solvent polarity leads to distinct shifts for these two types of transitions. For the n→π* transition, a hypsochromic (blue) shift to shorter wavelengths is typically observed. researchgate.netyoutube.comyoutube.com This is because the non-bonding orbitals of the carbonyl oxygen in the ground state can interact with polar solvent molecules, often through hydrogen bonding in the case of protic solvents, leading to greater stabilization of the ground state relative to the excited state. youtube.com This increased energy gap results in absorption at a shorter wavelength.
Conversely, the π→π* transitions in aromatic ketones usually exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. youtube.comstudyx.ai This occurs because the excited state of a π→π* transition is generally more polar than the ground state. youtube.com Consequently, a polar solvent will stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition and causing a shift to longer wavelengths. youtube.com
For this compound, the presence of the fluorine and methyl substituents on the phenyl ring, as well as the pentanoyl group, will modulate these general solvent effects. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group influence the charge distribution in both the ground and excited states, thereby affecting the magnitude of the solvatochromic shifts.
Computational chemistry provides a powerful tool for investigating these solvent effects. Using methods such as Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model like the Polarizable Continuum Model (PCM), it is possible to predict the UV-Vis spectra of molecules in different solvent environments. nih.govprimescholars.com These calculations can determine the energies of the ground and excited states in various solvents, allowing for the prediction of solvatochromic shifts and the assignment of electronic transitions. nih.gov
Table 1: Illustrative Solvatochromic Shifts of the n→π* Transition in Acetone
| Solvent | Dielectric Constant (ε) | λ_max (nm) |
|---|---|---|
| Hexane | 1.88 | 279 |
| Chloroform | 4.81 | 277 |
| Ethanol | 24.55 | 272 |
| Methanol | 32.7 | 270 |
| Water | 80.1 | 264.5 |
This table, with data adapted from related research, illustrates the typical hypsochromic (blue) shift of the n→π transition with increasing solvent polarity for a simple ketone. youtube.com It serves as a general example of the expected behavior for the n→π* transition in ketones like this compound.*
Chemical Reactivity and Derivatization Studies of 1 4 Fluoro 2 Methylphenyl Pentan 1 One
Reactions Involving the Ketone Functionality
The carbonyl group is a site of significant chemical reactivity, primarily due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack.
Reduction Reactions to Alcohols and Alkanes
The ketone functionality of 1-(4-Fluoro-2-methylphenyl)pentan-1-one can be readily reduced to either a secondary alcohol or completely to an alkane, depending on the reducing agent and reaction conditions employed.
Reduction to Secondary Alcohols: The conversion of the ketone to 1-(4-fluoro-2-methylphenyl)pentan-1-ol can be achieved using a variety of hydride-based reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
| Reducing Agent | Typical Solvent(s) | General Reaction Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 1-(4-Fluoro-2-methylphenyl)pentan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to Room Temperature (followed by aqueous workup) | 1-(4-Fluoro-2-methylphenyl)pentan-1-ol |
Complete Reduction to Alkanes: The complete deoxygenation of the ketone to form 1-(4-fluoro-2-methylphenyl)pentane can be accomplished through several methods, which are generally harsher than the reduction to alcohols.
Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures. The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the alkane.
Nucleophilic Additions and Condensation Reactions
The electrophilic nature of the carbonyl carbon in this compound allows for a wide range of nucleophilic addition and condensation reactions. fiveable.me
Nucleophilic Addition: In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. fiveable.me
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), usually in the presence of a catalytic amount of base, results in the formation of a cyanohydrin.
Grignard Reactions: The reaction with organometallic reagents, such as Grignard reagents (R-MgX), leads to the formation of tertiary alcohols after acidic workup.
Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the carbonyl group into an alkene.
Condensation Reactions: These reactions involve a nucleophilic addition followed by the elimination of a small molecule, typically water.
Imine and Enamine Formation: Primary amines react with the ketone to form imines (Schiff bases), while secondary amines yield enamines.
Aldol Condensation: In the presence of a base, the ketone can potentially act as a nucleophile (via its enolate) or an electrophile in aldol-type condensation reactions, although self-condensation may be less favorable due to steric hindrance.
Aromatic Substitution Reactions on the Fluoro-Methylphenyl Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the three substituents already present on the ring: the fluorine atom, the methyl group, and the pentanoyl group.
The fluorine atom is an ortho-, para-directing deactivator due to its opposing inductive (-I) and resonance (+R) effects. The methyl group is an ortho-, para-directing activator. The pentanoyl group is a meta-directing deactivator due to its electron-withdrawing nature. The interplay of these directing effects will determine the position of substitution for an incoming electrophile.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -F | 4 | Deactivating | Ortho, Para |
| -CH₃ | 2 | Activating | Ortho, Para |
| -C(O)(CH₂)₃CH₃ | 1 | Deactivating | Meta |
Given the positions of the existing substituents, the most likely positions for electrophilic attack are C3 and C5, which are ortho to the activating methyl group and meta to the deactivating pentanoyl group. Steric hindrance may also play a role in favoring one position over the other.
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is often employed to improve the analytical characteristics of a target molecule for techniques such as gas chromatography (GC) and mass spectrometry (MS).
Strategies for Improved Chromatographic Separation and Detection
For GC analysis, derivatization can increase the volatility and thermal stability of the analyte, as well as improve its separation from other components in a complex mixture.
Oximation: The reaction of the ketone with hydroxylamine or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms oximes. PFBHA derivatives are particularly useful as they introduce a polyfluorinated moiety, which enhances detection by electron capture detection (ECD) and can improve chromatographic resolution. sigmaaldrich.comnih.gov
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the ketone into its corresponding trimethylsilyl (TMS) enol ether. This derivatization increases volatility and is a common technique for the GC-MS analysis of carbonyl compounds. youtube.com
Formation of Stable Derivatives for Mass Spectrometric Characterization and Quantification
Derivatization for mass spectrometry aims to produce stable ions and characteristic fragmentation patterns that facilitate identification and quantification.
Oxime Formation: As mentioned above, the formation of oximes, particularly with PFBHA, introduces a group that can stabilize the molecular ion and direct fragmentation in a predictable manner, which is beneficial for both qualitative and quantitative analysis by MS. sigmaaldrich.comnih.gov
Hydrazone Formation: The reaction with hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), produces stable, colored hydrazones. While traditionally used for spectrophotometric analysis, these derivatives are also amenable to analysis by mass spectrometry, often providing intense molecular ions.
The choice of derivatization reagent will depend on the specific analytical requirements, including the desired sensitivity, selectivity, and the nature of the analytical instrumentation being used.
Investigation of Degradation Pathways in Non-Biological Matrices (e.g., Thermal, Photolytic, Hydrolytic Stability)
Comprehensive studies detailing the degradation pathways of this compound in non-biological matrices are not extensively available in peer-reviewed literature. However, an understanding of its potential stability under various conditions can be inferred from research on structurally similar compounds, particularly other synthetic cathinone (B1664624) derivatives and fluorinated aromatic ketones. Forced degradation studies, which intentionally expose a compound to stress conditions like heat, light, and hydrolysis, are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.
Thermal Stability
Research on compounds analogous to this compound suggests a susceptibility to thermal degradation. For instance, a study on 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, a structurally related cathinone derivative, indicated that the compound's stability is compromised upon melting, with decomposition initiating at temperatures below its melting point. This suggests that the core structure of fluorinated phenylpentanones may not be highly resistant to elevated temperatures.
Another investigation into the thermal degradation of 18 different synthetic cathinones revealed that oxidative degradation is a common pathway. This process often involves the loss of two hydrogen atoms, leading to the formation of characteristic byproducts. Such findings imply that this compound could also be prone to oxidation when subjected to heat, especially in the presence of oxygen.
Photolytic Stability
Specific photostability studies on this compound are not readily found in the public domain. However, the general behavior of aromatic ketones and fluorinated organic compounds provides insights into potential photodegradation pathways. Aromatic ketones are known to absorb ultraviolet (UV) radiation, which can lead to photochemical reactions. The presence of a fluorine atom on the aromatic ring can influence the molecule's electronic properties and, consequently, its photostability. Research on fluorinated phenols and other fluorinated compounds has shown that they can be susceptible to direct photolysis, a process where the molecule is broken down by absorbing light energy. Therefore, it is plausible that this compound may undergo degradation upon exposure to light, particularly UV radiation.
Hydrolytic Stability
Inferred Degradation Profile
Based on the available information for related compounds, a preliminary degradation profile for this compound can be proposed. The compound is likely to exhibit limited thermal stability, with potential for both direct thermal decomposition and oxidative degradation. Its photolytic stability may also be a concern due to the presence of the aromatic ketone chromophore. Hydrolytic degradation is expected to be less significant, particularly under neutral conditions.
To definitively characterize the degradation pathways, forced degradation studies under controlled thermal, photolytic (in accordance with ICH Q1B guidelines), and hydrolytic (acidic, basic, and neutral) conditions would be necessary. Such studies would involve subjecting the compound to these stress factors and analyzing the resulting mixtures using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and identify the degradation products.
Table of Related Compounds and their Degradation Characteristics
| Compound Name | Degradation Condition | Observed Outcome |
| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride | Thermal | Decomposition observed below the melting point. |
| Various Synthetic Cathinones | Thermal | Oxidative degradation is a common pathway. |
| Fluorinated Phenols | Photolytic | Susceptible to direct photolysis. |
| Aromatic Ketones | Photolytic | Known to undergo photochemical reactions upon UV absorption. |
Structure Property Relationships Non Biological Focus
Influence of Fluoro and Methyl Substituents on Electronic Properties and Molecular Conformation
The electronic properties and molecular conformation of 1-(4-fluoro-2-methylphenyl)pentan-1-one are significantly influenced by the presence of the fluoro and methyl substituents on the phenyl ring, as well as the pentanoyl group. The fluorine atom at the C4 position, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M) through its lone pairs. The methyl group at the C2 position, conversely, is an electron-donating group due to hyperconjugation and a weak inductive effect (+I).
The interplay of these electronic effects modulates the electron density distribution within the aromatic ring and the carbonyl group. The fluorine atom tends to withdraw electron density from the ring, making the aromatic protons and carbons more deshielded. The methyl group, being ortho to the pentanoyl substituent, introduces steric hindrance, which can influence the planarity of the molecule. This steric strain may force the pentanoyl group out of the plane of the benzene (B151609) ring, affecting the conjugation between the carbonyl group and the aromatic system.
Relationships between Molecular Structure and Spectroscopic Signatures
The specific arrangement of atoms and functional groups in this compound gives rise to characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the aromatic protons are expected to appear as complex multiplets due to splitting by each other and by the fluorine atom. The protons on the carbon adjacent to the carbonyl group (α-protons) of the pentanoyl chain will be deshielded and are expected to appear as a triplet. The subsequent methylene (B1212753) groups will show progressively upfield shifts, with the terminal methyl group appearing as a triplet at the highest field among the aliphatic protons.
In ¹³C NMR spectroscopy, the carbonyl carbon is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the fluoro and methyl substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic-H | 7.1 - 7.4 | m |
| -CH₂- (α to C=O) | 2.9 - 3.1 | t |
| -CH₂- (β to C=O) | 1.6 - 1.8 | m |
| -CH₂- (γ to C=O) | 1.3 - 1.5 | m |
| -CH₃ (pentyl) | 0.9 - 1.0 | t |
| Ar-CH₃ | 2.3 - 2.5 | s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 198 - 202 |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-CH₃ | 138 - 142 |
| Other Aromatic C | 115 - 135 |
| -CH₂- (α to C=O) | 38 - 42 |
| -CH₂- (β to C=O) | 26 - 30 |
| -CH₂- (γ to C=O) | 22 - 26 |
| -CH₃ (pentyl) | 13 - 15 |
| Ar-CH₃ | 20 - 23 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting fragments. Common fragmentation pathways for ketones include α-cleavage on either side of the carbonyl group. This would lead to the formation of a butyl radical and a 4-fluoro-2-methylbenzoyl cation, or a 4-fluoro-2-methylphenyl radical and a pentanoyl cation. Another common fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 194 | [C₁₂H₁₅FO]⁺ | Molecular Ion |
| 153 | [C₈H₆FO]⁺ | α-cleavage (loss of C₄H₉•) |
| 137 | [C₈H₆F]⁺ | Loss of CO from m/z 153 |
| 85 | [C₅H₉O]⁺ | α-cleavage (loss of C₇H₇F•) |
| 57 | [C₄H₉]⁺ | Butyl cation |
Correlation of Experimental Data with Theoretical Predictions in Determining Chemical Behavior
For instance, DFT calculations can predict the dihedral angle between the phenyl ring and the carbonyl group, offering insights into the degree of conjugation and the impact of steric hindrance from the ortho-methyl group. These calculations can also generate theoretical NMR chemical shifts and IR vibrational frequencies. A study on related cathinone (B1664624) derivatives demonstrated that DFT calculations can yield predicted NMR spectra with high accuracy, often with deviations of less than 1-2 ppm for ¹³C NMR. nih.gov
Comparing these theoretical predictions with experimentally obtained data for similar compounds allows for a more robust interpretation of the structure-property relationships. For example, the observed chemical shifts in the NMR spectrum of a related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, show the influence of the fluorine atom on the aromatic signals, which aligns with theoretical expectations. mdpi.com Similarly, the fragmentation patterns observed in the mass spectra of other aromatic ketones provide a basis for predicting and interpreting the mass spectrum of the title compound.
Advanced Analytical Methodologies for Chemical Characterization
Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are the gold standard for the separation, identification, and quantification of individual components within a chemical sample. These methods offer high sensitivity and selectivity, making them ideal for purity assessment and the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like 1-(4-Fluoro-2-methylphenyl)pentan-1-one. In a typical GC-MS analysis, the compound would be separated from other substances on a capillary column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint that allows for structural elucidation and confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that are not suitable for GC-MS or for analysis within complex biological matrices. In LC-MS/MS, the compound is first separated by liquid chromatography. The separated analyte is then introduced into the mass spectrometer, where a specific precursor ion is selected and fragmented to produce product ions. This two-stage mass analysis provides exceptional selectivity and sensitivity.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) represents a cutting-edge technique that combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. This allows for the precise determination of the elemental composition of the parent compound and its metabolites or degradation products, facilitating their unambiguous identification.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| Fragment Ion | Postulated Structure | m/z (Mass-to-Charge Ratio) |
| [M]+ | Molecular Ion | 194.11 |
| [M-C4H9]+ | Acylium Ion | 137.04 |
| [C7H6F]+ | Fluorotolyl Fragment | 109.04 |
Note: This table is illustrative and represents expected fragmentation patterns based on the structure of the compound. Actual experimental data may vary.
Multi-Technique Analytical Approaches for Comprehensive Characterization
A single analytical technique is often insufficient for the complete characterization of a compound. A multi-technique approach, integrating data from various analytical platforms, provides a more holistic and reliable chemical profile. For this compound, this would involve a combination of chromatographic, spectroscopic, and spectrometric methods.
A comprehensive characterization would typically begin with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the substitution pattern on the aromatic ring and the structure of the pentanoyl chain.
Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule, most notably the characteristic carbonyl (C=O) stretch of the ketone and the C-F stretch of the fluoro group.
Following spectroscopic confirmation of the structure, chromatographic techniques like GC-MS or LC-MS/MS would be employed to assess the purity of the sample and to identify any potential impurities. The combination of these techniques ensures a high degree of confidence in the identity and quality of the compound.
Table 2: Illustrative Multi-Technique Analytical Workflow for this compound
| Analytical Technique | Purpose | Expected Key Findings |
| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to aromatic and aliphatic protons, confirming the substitution pattern. |
| ¹³C NMR Spectroscopy | Structural Confirmation | Resonances for all carbon atoms, including the carbonyl carbon and the carbon bearing the fluorine atom. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Strong absorption band for the ketone C=O group; absorption for the C-F bond. |
| GC-MS / LC-MS/MS | Purity Assessment & Identification | A primary peak corresponding to the target compound with a specific retention time and mass spectrum. |
| UHPLC-QTOF-MS | Accurate Mass Measurement | High-resolution mass data to confirm the elemental composition. |
Note: This table provides a representative workflow. The specific details of the findings would be dependent on actual experimental results.
Development of Robust Analytical Protocols and Reference Standards for Research Applications
The development of robust and validated analytical protocols is a critical step to ensure the consistency and comparability of research data across different laboratories. A standardized protocol for the analysis of this compound would detail every aspect of the analytical procedure, including sample preparation, instrumental parameters, and data analysis methods.
A crucial component of any quantitative analytical protocol is the availability of a certified reference standard . A reference standard is a highly purified and well-characterized sample of the compound that is used to calibrate analytical instruments and to accurately determine the concentration of the compound in unknown samples. The development of a reference standard for this compound would involve its synthesis, purification to a high degree, and comprehensive characterization using a multi-technique approach as described above to confirm its identity and purity.
The establishment of such protocols and reference standards is essential for any future research involving this compound, as it underpins the validity and reliability of all experimental outcomes.
Future Research Directions in Synthetic and Mechanistic Organic Chemistry
Development of Novel and Sustainable Synthetic Approaches for Substituted Phenylpentanones
The synthesis of substituted phenylpentanones, such as 1-(4-Fluoro-2-methylphenyl)pentan-1-one, traditionally relies on classical methods like the Friedel-Crafts acylation. Future research will likely focus on developing more sustainable and efficient synthetic strategies.
A primary route to this compound would involve the Friedel-Crafts acylation of 3-fluorotoluene (B1676563) with valeryl chloride or valeric anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Note: Ph denotes a phenyl ring.
The directing effects of the fluorine and methyl substituents on the aromatic ring are crucial. The methyl group is an ortho-, para-director, while fluorine is also an ortho-, para-director, albeit a deactivating one. In 3-fluorotoluene, the substitution is expected to occur predominantly at the positions ortho and para to the methyl group and ortho to the fluorine atom. This would lead to a mixture of isomers, including the desired this compound.
Future research in this area could focus on:
Heterogeneous Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts such as zeolites or clays. These can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Solvent-Free Conditions: Exploring microwave-assisted or ball-milling techniques to conduct the acylation under solvent-free or reduced-solvent conditions, which aligns with the principles of green chemistry.
Alternative Acylating Agents: Investigating the use of carboxylic acids directly as acylating agents, which would produce water as the only byproduct, offering a more atom-economical approach compared to using acyl halides or anhydrides.
A comparative table of potential synthetic methods is presented below.
| Method | Catalyst | Advantages | Disadvantages |
| Classical Friedel-Crafts | AlCl₃, FeCl₃ | Well-established, generally high yielding. | Stoichiometric catalyst use, corrosive, hydgroscopic. |
| Heterogeneous Catalysis | Zeolites, Montmorillonite | Recyclable catalyst, milder reaction conditions. | Lower activity, potential for catalyst deactivation. |
| Solvent-Free Synthesis | Microwave, Ball-milling | Reduced solvent waste, faster reaction times. | Specialized equipment required, scalability challenges. |
Advanced Mechanistic Investigations of Key Transformations and Side Reactions
A deeper understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound and minimizing the formation of unwanted byproducts. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
The key steps involve:
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., valeryl chloride) to form a highly electrophilic acylium ion.
Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring of 3-fluorotoluene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion to restore the aromaticity of the ring and yield the final ketone product.
Advanced mechanistic studies could employ:
In Situ Spectroscopic Techniques: Using techniques like in situ IR or NMR spectroscopy to monitor the reaction progress and identify transient intermediates.
Kinetic Studies: Determining the reaction kinetics to understand the influence of catalyst loading, temperature, and substrate concentration on the reaction rate and selectivity.
Isotope Labeling Studies: Utilizing isotopically labeled reactants (e.g., with ¹³C or ²H) to trace the pathways of atoms throughout the reaction and to elucidate the mechanism of any observed rearrangements or side reactions.
A significant challenge in the synthesis of this compound is the potential for the formation of regioisomers. The directing effects of the existing substituents on 3-fluorotoluene can lead to acylation at different positions on the aromatic ring. A detailed study of the regioselectivity under various reaction conditions would be a valuable area of research.
Exploration of Non-Biological Applications in Material Science or other Chemical Fields
While there is no specific information on the applications of this compound, the presence of a fluorinated aromatic ketone moiety suggests potential utility in material science. Fluorinated organic compounds often exhibit unique properties such as:
High Thermal Stability: The strength of the carbon-fluorine bond can impart thermal resistance to materials.
Hydrophobicity and Oleophobicity: The presence of fluorine can lead to materials with low surface energy, making them water and oil repellent.
Altered Electronic Properties: The high electronegativity of fluorine can influence the electronic properties of the molecule, which could be exploited in the design of organic electronic materials.
Future research could investigate the potential of this compound as:
A building block for fluorinated polymers: Its ketone functionality could be used for further chemical modifications to create novel polymers with tailored properties.
A component in liquid crystal mixtures: The rigid aromatic core and the flexible alkyl chain are characteristic features of some liquid crystalline molecules.
A photoinitiator: Aromatic ketones are known to be effective photoinitiators for polymerization reactions.
It is important to emphasize that these are speculative applications based on the general properties of fluorinated aromatic ketones, and experimental validation would be required.
Computational Design and Prediction of Novel Chemical Entities with Desired Chemical Characteristics
Computational chemistry offers powerful tools for the in-silico design and prediction of the properties of molecules like this compound, even before their synthesis.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a variety of molecular properties:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
Spectroscopic Data: Theoretical IR, NMR, and UV-Vis spectra can be calculated to aid in the characterization of the synthesized compound.
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential can provide insights into the molecule's reactivity.
Reaction Energetics: The activation energies and reaction enthalpies for synthetic pathways can be calculated to predict the feasibility and selectivity of reactions.
Quantitative Structure-Activity Relationship (QSAR): Should this class of compounds exhibit any particular activity, QSAR models could be developed. These models correlate the structural features of a series of compounds with their observed activity, enabling the prediction of the activity of new, unsynthesized analogs.
A table of predicted properties for this compound, based on computational methods, could be generated.
| Property | Predicted Value (Exemplary) | Method of Prediction |
| Molecular Weight | 194.25 g/mol | Calculation |
| ¹H NMR (Aromatic) | 7.0 - 7.5 ppm | DFT |
| ¹³C NMR (C=O) | ~198 ppm | DFT |
| IR (C=O stretch) | ~1680 cm⁻¹ | DFT |
| LogP | ~3.5 | Computational Model |
These computational approaches can significantly accelerate the research and development process by prioritizing synthetic targets and providing a deeper understanding of the chemical behavior of novel compounds like this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(4-Fluoro-2-methylphenyl)pentan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-fluoro-2-methylbenzene and pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution of pre-functionalized intermediates, as seen in structurally similar sulfanyl ketones . Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents critically affect yield. For example, excess AlCl₃ may lead to side reactions, while low temperatures minimize decomposition of reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding of aromatic protons) and ketone functionality (δ ~200 ppm for carbonyl carbon).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₅FO, MW 194.24) and fragmentation patterns, distinguishing it from analogs like 4-F-α-PVP .
- X-ray crystallography : Resolves crystal packing and bond angles, particularly useful for verifying stereochemistry in derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Store in airtight containers at –20°C to prevent degradation. Toxicity data for analogs (e.g., cathinones) suggest acute neurotoxicity risks; implement spill containment measures and emergency washing stations .
Advanced Research Questions
Q. How does the para-fluoro substituent influence the compound’s reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the ortho position but reduces nucleophilic attack on the ketone. Comparative studies with 1-(4-methylphenyl)pentan-2-one show slower reduction rates (e.g., NaBH₄) due to decreased carbonyl electrophilicity. Stability under oxidative conditions (e.g., H₂O₂) should be tested to assess sulfone formation potential, as seen in sulfanyl ketones .
Q. What challenges arise in enantiomeric resolution, and which chiral analytical methods are effective?
- Methodological Answer : Enantiomers can be resolved using chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances NMR-based discrimination. X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) provides absolute configuration verification, as applied to pyrovalerone analogs .
Q. How can computational models predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against monoamine transporters (DAT, NET) identifies binding affinities. Quantitative structure-activity relationship (QSAR) models trained on cathinone analogs (e.g., 4-F-α-PVP) predict inhibition potency. Validate predictions with in vitro uptake assays using radiolabeled neurotransmitters (e.g., [³H]dopamine) in synaptosomal preparations .
Q. How can contradictions in reported pharmacological data for cathinone analogs be addressed?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., DAT inhibition) may stem from assay variability (cell lines vs. tissue samples). Standardize protocols using HEK293 cells expressing human transporters. Meta-analyses of structural analogs (e.g., ethylpentylone) highlight substituent effects on selectivity; apply multivariate regression to isolate fluorine’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
